molecular formula C8H17NO2 B13615856 4-Amino-6-methylheptanoic acid

4-Amino-6-methylheptanoic acid

Cat. No.: B13615856
M. Wt: 159.23 g/mol
InChI Key: NXIZZVSUSXUIEX-UHFFFAOYSA-N
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Description

4-Amino-6-methylheptanoic acid, also known as statine, is an amino acid derivative that plays a significant role in various biochemical processes. It is a non-proteinogenic amino acid, meaning it is not incorporated into proteins during translation. This compound is particularly notable for its presence in pepstatin, a potent inhibitor of aspartic proteases such as pepsin and cathepsin D .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-6-methylheptanoic acid can be achieved through several methods. One common approach involves the use of (E)-allyl-5-methylhex-2-enol as a starting material . The synthetic route typically includes steps such as epoxidation, hydrolysis, and amination to introduce the amino and hydroxyl groups at the appropriate positions.

Industrial Production Methods

Industrial production of this compound often involves microbial fermentation processes. Actinomyces species are known to produce this compound naturally, and fermentation conditions can be optimized to increase yield .

Chemical Reactions Analysis

Types of Reactions

4-Amino-6-methylheptanoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The amino and hydroxyl groups can participate in substitution reactions to form derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions.

Major Products Formed

The major products formed from these reactions include ketones, amines, and substituted derivatives of this compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-6-methylheptanoic acid is unique due to its specific role in pepstatin and its potent inhibitory effects on aspartic proteases. Its structural features, such as the presence of both amino and hydroxyl groups, contribute to its high binding affinity and selectivity .

Properties

IUPAC Name

4-amino-6-methylheptanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2/c1-6(2)5-7(9)3-4-8(10)11/h6-7H,3-5,9H2,1-2H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXIZZVSUSXUIEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(CCC(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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